molecular formula C12H14N2O3 B11716710 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide

1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B11716710
M. Wt: 234.25 g/mol
InChI Key: QYKCILOZAVMTLT-UHFFFAOYSA-N
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Description

1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide is a synthetic compound belonging to the class of pyrrolidine carboxamides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

    Neuroscience: The compound has shown neuroprotective effects and is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.

    Pharmacology: It has been studied for its analgesic and anti-inflammatory properties.

    Medicinal Chemistry: The compound is being explored for its potential as a therapeutic agent in various medical conditions.

    Industry: Its synthetic nature allows for large-scale production, making it suitable for various industrial applications.

Mechanism of Action

The exact mechanism of action of 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide is not fully understood. it is suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. Additionally, it may modulate the activity of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective and analgesic effects.

Comparison with Similar Compounds

  • 1-Benzoyl-4-hydroxy-2-pyrrolidinone
  • 1-Benzoyl-4-hydroxy-2-pyrrolidinecarboxylic acid
  • 1-Benzoyl-4-hydroxy-2-pyrrolidinecarboxylate

Uniqueness: 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide stands out due to its specific neuroprotective and anti-inflammatory properties. Its ability to modulate neurotransmitter activity and inhibit key enzymes involved in inflammation makes it a unique compound with potential therapeutic applications.

Properties

IUPAC Name

1-benzoyl-4-hydroxypyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-11(16)10-6-9(15)7-14(10)12(17)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKCILOZAVMTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)N)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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